molecular formula C9H17NO B8585733 4-(3-Methyl-1-butenyl)morpholine

4-(3-Methyl-1-butenyl)morpholine

Cat. No. B8585733
M. Wt: 155.24 g/mol
InChI Key: YIWODGWZMHUUBZ-UHFFFAOYSA-N
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Patent
US04517385

Procedure details

Into a 12 liter flask equipped with stirrer, Bidwell trap, thermometer, heating mantle, addition funnel and condenser is placed 2,200 ml of cyclohexane and 2,180 grams (25 moles) of morpholine. The resulting mixture is heated to 50° C. and 2,155 grams of isovaleraldehyde are added over a 1.5 hour period. An exotherm occurs and the solution begins to reflux. Additional heat is applied and the refluxing is continued until no additional water is collected in the Bidwell trap. The cyclohexane is then stripped off and the reaction product is distilled through a 1" stone packed column at total take-off yielding the following fractions:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1CCCCC1.[NH:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1.[CH:13](=O)[CH2:14][CH:15]([CH3:17])[CH3:16]>O>[CH3:16][CH:15]([CH3:17])[CH:14]=[CH:13][N:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC1
Step Two
Name
Quantity
25 mol
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 12 liter flask equipped with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
Bidwell trap, thermometer, heating
ADDITION
Type
ADDITION
Details
mantle, addition funnel and condenser
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Additional heat
CUSTOM
Type
CUSTOM
Details
is collected in the Bidwell trap
DISTILLATION
Type
DISTILLATION
Details
the reaction product is distilled through a 1" stone
CUSTOM
Type
CUSTOM
Details
take-off yielding the following fractions

Outcomes

Product
Name
Type
Smiles
CC(C=CN1CCOCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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